Prosidol - 164231-04-3

Prosidol

Catalog Number: EVT-10958688
CAS Number: 164231-04-3
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prosidol is synthesized through a multi-step chemical process and has been categorized under narcotic analgesics. Its use extends beyond clinical applications, serving as a model compound in pharmacological research focused on opioid receptor activity and mechanisms of analgesia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Prosidol involves several key reactions:

  1. Hydrogenation of Vinyl Ether of Monoethanolamine: This initial step employs a nickel-rhenium catalyst to convert vinyl ether into ethoxyethylamine.
  2. Addition of Methyl Methacrylate: Ethoxyethylamine is reacted with two moles of methyl methacrylate, followed by Dickman’s cyclization in the presence of sodium methylate and toluene.
  3. Phenylation: The resulting piperidone undergoes treatment with phenyl lithium in diethyl ether under an inert argon atmosphere, forming a lithium alcoholate that is subsequently hydrolyzed to yield phenolic alcohol.
  4. Acylation: Finally, the phenylpiperidole is acylated using a mixture of propionic anhydride and propionyl chloride to produce the final product, Prosidol.
Molecular Structure Analysis

Structure and Data

The molecular formula of Prosidol is C18H27NO3C_{18}H_{27}NO_3, with a molecular weight of 305.4 g/mol. The structure features a piperidine ring substituted with an ethoxyethyl group and a phenyl group:

PropertyData
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
IUPAC Name1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propanoate
InChI KeyIOLPYQBYMPDUNK-UHFFFAOYSA-N
Canonical SMILESCCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2

The structural characteristics can be analyzed through various spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Prosidol is involved in several significant chemical reactions:

  1. Oxidation: This reaction leads to the formation of N-oxide derivatives.
  2. Reduction: Reduction processes can yield desethyl and despropionyl derivatives.
  3. Substitution Reactions: Particularly at the phenyl ring, substitution reactions can generate various substituted derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution .

Mechanism of Action

Prosidol acts primarily by binding to mu-opioid receptors located in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain signaling pathways, resulting in both analgesia and sedation. The compound's efficacy in pain management has made it a subject of extensive pharmacological research aimed at understanding opioid receptor interactions and mechanisms underlying opioid tolerance .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prosidol exhibits several notable physical and chemical properties:

  • Physical State: Typically found as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility studies indicate potential improvements through cyclodextrin inclusion complexes.
  • Stability: Stability assessments indicate sensitivity to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Prosidol has diverse applications across various fields:

  • Chemistry Research: Used as a model compound to study opioid receptor binding dynamics.
  • Biological Studies: Investigated for its role in understanding mechanisms of opioid analgesia and tolerance.
  • Clinical Medicine: Employed in pain management protocols, especially for patients undergoing surgery or cancer treatment.
  • Pharmaceutical Industry: Incorporated into various formulations including tablets and injectable solutions .

Prosidol's multifaceted applications underscore its significance in both scientific research and clinical practice, making it an important compound within the realm of medicinal chemistry.

Historical Development and Initial Discovery

Origin and Synthesis by J.F. MacFarlan & Co. (1950s)

The initial discovery of Prosidol (chemical name: 1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl propionate) traces to J.F. MacFarlan & Co., a Scottish pharmaceutical research firm established in 1780 with expertise in alkaloid chemistry. In the 1950s, the company’s research team synthesized Prosidol while investigating analogues of the opioid analgesic prodine. This work culminated in the 1959 U.S. Patent 2,960,507 ("Piperidine Compounds"), which detailed novel piperidine derivatives, including Prosidol’s core structure [1] [5]. The synthesis leveraged MacFarlan’s proficiency in opioid manufacturing, notably their pioneering work with diamorphine (heroin) and codeine [5].

Key objectives of MacFarlan’s research included:

  • Structural optimization: Introducing a 2-ethoxyethyl group at the piperidine nitrogen and a propionate ester at the 4-position, diverging from prodine’s methyl ester [1].
  • Analgesic efficacy: Early pharmacological screening aimed to enhance μ-opioid receptor binding while mitigating side effects associated with existing opioids [1].

Table 1: Key Attributes of Prosidol’s Initial Synthesis

AttributeDetail
Chemical formulaC₁₈H₂₇NO₃
Molar mass305.418 g/mol
Patent holderJ.F. MacFarlan & Co.
Patent year1959 (US 2,960,507)
Core structural innovation1-(2-Ethoxyethyl) and 4-propionate modifications to prodine scaffold

Despite promising preclinical results, Prosidol saw limited commercial development in the West during this era, likely due to the dominance of morphine and emerging synthetic opioids like meperidine [1] [5].

Russian Pharmacological Development (1990s Era)

Prosidol’s development was revitalized in 1990s Russia amid a national effort to establish domestic alternatives to imported analgesics. The collapse of the Soviet Union in 1991 had fragmented pharmaceutical supply chains, leading to medication shortages and reliance on generics [2] [6]. Researchers at institutions like the Russian Academy of Medical Sciences repurposed MacFarlan’s early work, seeking opioids adaptable to local manufacturing capabilities [1] [4].

Pivotal studies directed by Novikov, Osipova, and Abuzarova focused on:

  • Oncology applications: Clinical trials at oncology centers evaluated Prosidol for cancer-related pain, noting rapid onset of analgesia comparable to pethidine but with distinct pharmacokinetics [1] [4].
  • Industrial mobilization: Prosidol’s synthesis used intermediates available within Russia’s chemical infrastructure, circumventing import dependencies [2] [6].

Table 2: Russian Research Milestones on Prosidol (1990s)

YearStudy LeadFocus AreaKey Contribution
1994Osipova et al.First clinical use in oncologyDemonstrated efficacy in 53 cancer patients
1996OsipovaTolerance mechanismsAnalyzed opioid receptor interactions
2001AbuzarovaPain syndrome managementDefined dosing protocols for acute/chronic pain

This era positioned Prosidol as an "original Russian opioid," though its adoption remained constrained by the chaotic generics-dominated market and limited state investment in novel drug production [2] [6].

Evolution from Prodine and Pethidine Analogues

Prosidol’s chemical lineage derives from systematic modifications to two predecessor opioids: prodine (a 1950s analgesic) and pethidine (meperidine). Its structure-activity relationship (SAR) reflects incremental innovations:

  • Prodine foundation: Retains prodine’s 4-phenylpiperidine core, critical for μ-opioid receptor affinity. The 4-phenyl group enables stereoselective binding, while the piperidine nitrogen’s basicity facilitates receptor docking [1] [7].
  • Pethidine-inspired modifications:
  • Replacement of pethidine’s methyl ester with a propionate ester at C-4, enhancing metabolic stability [3] [7].
  • Substitution of pethidine’s N-methyl group with a 2-ethoxyethyl chain, increasing lipid solubility and altering distribution kinetics [1] [4].
  • Metabolic differentiation: Unlike pethidine, which undergoes CYP450-mediated N-demethylation to neurotoxic normeperidine, Prosidol’s N-(2-ethoxyethyl) group impedes this pathway, potentially reducing seizure risk [3] [7].

Chemical significance of modifications:

Prodine:          R1 = CH₃, R2 = CH₃  Pethidine:        R1 = COOCH₃, R2 = CH₃  Prosidol:         R1 = COOCH₂CH₃, R2 = CH₂CH₂OCH₂CH₃  

The ethoxyethyl extension expanded Prosidol’s volume of distribution, while the propionate ester slowed hydrolysis versus pethidine’s methyl ester—rational design choices for sustained analgesia [1] [3] [7]. Despite these innovations, Prosidol retained classic opioid effects (analgesia, sedation) without achieving clinical superiority over predecessors, limiting its global adoption [1] [4].

Properties

CAS Number

164231-04-3

Product Name

Prosidol

IUPAC Name

[1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H27NO3/c1-3-17(20)22-18(16-8-6-5-7-9-16)10-12-19(13-11-18)14-15-21-4-2/h5-9H,3-4,10-15H2,1-2H3

InChI Key

IOLPYQBYMPDUNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCOCC)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.